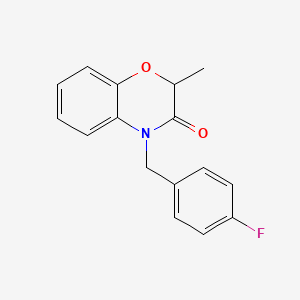

4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic derivative of the 1,4-benzoxazin-3-one scaffold, characterized by a methyl group at position 2 and a 4-fluorobenzyl substituent at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated bioactivity in agricultural and pharmacological contexts. The 1,4-benzoxazin-3-one core is structurally analogous to naturally occurring benzoxazinoids (BXs), such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), which are plant-derived defense metabolites with allelopathic, insecticidal, and antimicrobial properties . However, synthetic modifications, such as fluorination and alkylation, enhance stability and bioactivity compared to natural analogs .

The 4-fluorobenzyl group in this compound likely improves lipophilicity, influencing membrane permeability and target binding, while the methyl group at position 2 may sterically modulate interactions with enzymes or receptors.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-11-16(19)18(10-12-6-8-13(17)9-7-12)14-4-2-3-5-15(14)20-11/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUXRIWTELTQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326969 | |

| Record name | 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

626225-57-8 | |

| Record name | 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 4-fluorobenzylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as zirconium tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Overview

4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. It has garnered attention due to its unique chemical structure and potential applications across various fields, including chemistry, biology, and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in:

- Reagent for Organic Reactions : Employed in various organic transformations, including oxidation and substitution reactions.

| Reaction Type | Common Reagents | Example Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride | Modified functional groups |

| Substitution | Amines, thiols | New compounds with diverse functionalities |

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains.

- Anticancer Activities : Preliminary investigations suggest it may inhibit cancer cell proliferation.

Case Study: Anticancer Activity

A study conducted on the compound's effect on breast cancer cell lines revealed a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent.

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its mechanism of action may involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors to modulate their activity.

| Target Enzyme | Effect | Implications |

|---|---|---|

| Kinase | Inhibition | Cancer treatment |

| Bacterial Enzyme | Disruption | Antimicrobial therapy |

Material Science

In materials science, this compound is explored for:

- Polymer Development : As an intermediate in synthesizing advanced polymers with desirable thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Natural Benzoxazinoids

- DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one) : A natural hydroxamic acid with potent allelopathic and antifungal activity. Unlike the synthetic target compound, DIBOA lacks alkyl or fluorinated substituents, making it less stable under physiological conditions. It inhibits fungal mycelial growth at 200 mg/L but degrades rapidly in soil .

- DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) : Features a methoxy group at position 7, enhancing antifungal specificity. DIMBOA and its glucosides (e.g., DIMBOA-Glc) are critical in plant-microbe interactions but exhibit lower bioactivity in synthetic assays compared to fluorinated derivatives .

Bioactivity Comparison

Table 1: Key Bioactive Benzoxazinones and Their Properties

Mechanistic Insights

- Fluorine Substituents : Fluorination at aromatic positions (e.g., 4-fluorobenzyl) enhances electronegativity and metabolic stability. For example, 7F-D-DIBOA exhibits prolonged soil persistence compared to hydroxylated natural analogs .

- Alkyl Chain Effects : Ethyl substituents (e.g., 2-ethyl derivatives) improve antifungal activity by increasing hydrophobic interactions with fungal membrane proteins .

- Glycosylation: Natural glucosides (e.g., DIMBOA-Glc) are non-toxic precursors that hydrolyze to active aglycones in response to pathogen attack, a feature absent in synthetic derivatives .

Pharmacokinetic and Toxicological Profiles

- Metabolism: Fluorinated benzoxazinones, such as S-53482 (7-fluoro-6-tetrahydrophthalimido derivative), undergo sulfonic acid conjugation in rats, suggesting phase II metabolism pathways for detoxification .

- Toxicity: Natural BXs like BOA (2-benzoxazolinone) show cytotoxicity at high concentrations (IC₅₀ >1,000 µg/mL), whereas synthetic derivatives with fluorinated alkyl chains exhibit reduced mammalian cell toxicity .

Biological Activity

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorobenzyl group and the benzoxazine moiety contributes to its unique properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 286.30 g/mol. The structure features a benzoxazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FN₂O₂ |

| Molecular Weight | 286.30 g/mol |

| CAS Number | 626225-57-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various benzoxazine derivatives found that certain analogs exhibited potent anticancer activity against multiple cancer cell lines, with IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and other cancer cell lines . The mechanism of action appears to involve modulation of specific molecular targets within these cells, though further research is needed to elucidate these pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of derivatives were synthesized and tested for antifungal and antibacterial activities, showing promising results against various pathogens. The introduction of specific functional groups was found to enhance these activities significantly .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways crucial for tumor growth.

- Oxidative Stress Induction : Inducing oxidative stress within cancer cells may lead to apoptosis.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds such as 4-Fluorobenzylamine and other benzoxazine derivatives indicate that modifications at the para position significantly influence biological activity. For example, compounds with electron-donating groups showed stronger anticancer effects compared to those with electron-withdrawing groups .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-(4-Fluorobenzyl)-2-methyl... | 7.84 - 16.2 | Anticancer |

| 8-Amino-4-(4-fluorobenzyl)... | Not specified | Antifungal/Antibacterial |

Case Studies

- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of novel benzoxazine derivatives, including this compound. It was found that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

- Antimicrobial Evaluation : Another study focused on the synthesis of benzoxazine derivatives and their biological evaluation demonstrated that certain modifications led to enhanced antifungal and antibacterial activities, supporting the versatility of this chemical class in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.